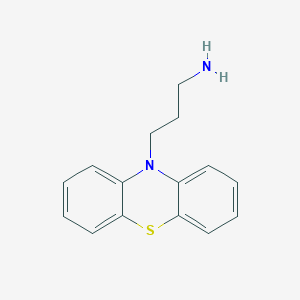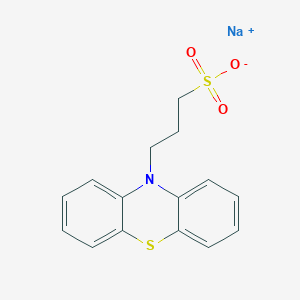
Pinoresinol
Descripción general
Descripción
Pinoresinol is a secondary metabolite, a lignan found in wide varieties of plants. Structurally, it is one of the simple lignans, with a dimer of coniferyl alcohol, which forms the bicyclic ring core .
Synthesis Analysis
The synthetic yield and isolation efficiency of racemic pinoresinol from coniferyl alcohol by conventional radical coupling methods is sub-optimal. A facile and efficient synthetic approach was developed to synthesize pinoresinol with much higher yield. By using 5-bromoconiferyl alcohol, which was synthesized in high yield from 5-bromovanillin, to make 5,5′-bromopinoresinol via a peroxidase-mediated radical coupling reaction takes advantage of the smaller variety of radical coupling products from the 5-substituted monolignol, producing simpler product mixtures from which 5,5′-bromopinoresinol may be readily crystalized with good yield .
Molecular Structure Analysis
Pinoresinol-lariciresinol reductases (PLRs) are enzymes involved in the lignan biosynthesis after the initial dimerization of two monolignols, and this represents the entry point for the synthesis of 8-8’ lignans and contributes greatly to their structural diversity . Each structure contains a head-to-tail homodimer, and the catalytic pocket comprises structural elements from both monomers .
Chemical Reactions Analysis
The synthetic yield and isolation efficiency of racemic pinoresinol from coniferyl alcohol by conventional radical coupling methods is sub-optimal. In this work, a facile and efficient synthetic approach was developed to synthesize pinoresinol with much higher yield. By using 5-bromoconiferyl alcohol, which was synthesized in high yield from 5-bromovanillin, to make 5,5′-bromopinoresinol via a peroxidase-mediated radical coupling reaction takes advantage of the smaller variety of radical coupling products from the 5-substituted monolignol, producing simpler product mixtures from which 5,5′-bromopinoresinol may be readily crystalized with good yield .
Physical And Chemical Properties Analysis
Pinoresinol has a molecular formula of C20H22O6 and a molecular weight of 358.39 .
Aplicaciones Científicas De Investigación
Plant Defense Mechanisms
Pinoresinol: plays a significant role in the defense mechanisms of plants. It is involved in the formation of lignins, which are complex organic polymers that provide structural support and protection against pathogens. The compound’s antibacterial, antifungal, and antiviral properties contribute to a plant’s ability to resist diseases and pests .
Human Health and Nutrition
In human health, Pinoresinol exhibits multiple supportive effects. It has been studied for its potential in preventing and treating various conditions, including cancer, hyperglycemia, and HIV. Its antioxidative properties are also of interest for nutritional supplements and as a component in health foods .
Biorefinery Implications
The structural characteristics of Pinoresinol , particularly its β-β′-linkage, are important for the biorefinery sector. It affects the lignification pathway and has implications for the production of biofuels and bioproducts from lignocellulosic biomass .
Synthesis of High-Value Compounds
Pinoresinol: serves as a precursor for the synthesis of various high-value compounds. Its efficient synthesis from coniferyl alcohol has been optimized to produce gram quantities, which can be used for further research and development in the chemical industry .
Clinical Applications
In clinical research, Pinoresinol and its derivatives are being explored for their therapeutic potential. The compound’s physiological functions in planta suggest possible applications in medicine, particularly in the development of new drugs and treatments .
Antifungal Applications
Pinoresinol: has shown promise as an antifungal agent. It can be used for the treatment of fungal infections in humans and has been studied for its efficacy in combating Fusarium head blight in wheat, which causes high mycotoxin levels and significant crop losses .
Mecanismo De Acción
Target of Action
Pinoresinol, a plant-derived lignan, primarily targets the NF-κB and STAT3 pathways . These pathways play a critical role in inflammation-induced disease pathophysiology . Pinoresinol also inhibits the enzyme α-glucosidase , which is involved in carbohydrate metabolism.
Mode of Action
Pinoresinol interacts with its targets, leading to significant changes in their activity. It significantly abrogates IL-6-mediated activation of p65 NF-κB and STAT3 and their nuclear translocation . This suggests that pinoresinol acts as an inhibitor of these critical signaling pathways . As an α-glucosidase inhibitor, pinoresinol may act as a hypoglycemic agent .
Biochemical Pathways
Pinoresinol is involved in several biochemical pathways. It is produced from the compound eugenol through two consecutive oxidations by vanillyl-alcohol oxidase and laccase, followed by kinetic resolution of racemic pinoresinol by enantiospecific pinoresinol reductases . The biosynthetic pathway leading to pinoresinol involves genes, dirigent proteins (DPs), downstream pinoresinol-lariciresinol reductases, and secoisolariciresinol dehydrogenase .
Pharmacokinetics
One study suggests that pinoresinol has a greater area under the curve and a longer half-life than other similar compounds in serum and liver . This indicates that pinoresinol may have good bioavailability.
Result of Action
Pinoresinol exerts multiple effects at the molecular and cellular levels. It has been reported to have anti-inflammatory effects , inducing increased apoptosis and cellular arrest at the G2/M stage in p53-proficient cells . It also exerts fungicidal activities by perturbing the cytoplasmic membranes of C. albicans .
Action Environment
The action of pinoresinol can be influenced by environmental factors. For instance, the production of pinoresinol can be directed to produce either (+)- or (−)-pinoresinol by switching the reductase in the last step of the biotransformation process . This suggests that the action, efficacy, and stability of pinoresinol can be modulated depending on the environmental conditions.
Propiedades
IUPAC Name |
4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBRUKMWQGOIE-AFHBHXEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964099 | |
| Record name | (+)-Pinoresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pinoresinol | |
CAS RN |
487-36-5 | |
| Record name | (+)-Pinoresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinoresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Pinoresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PINORESINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4N1UDY811 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



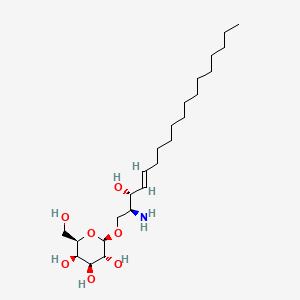
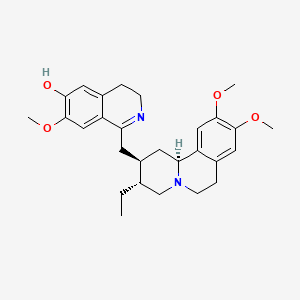
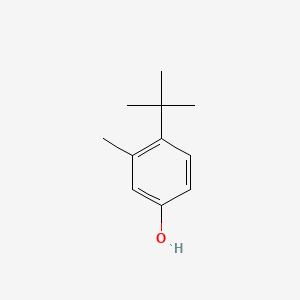


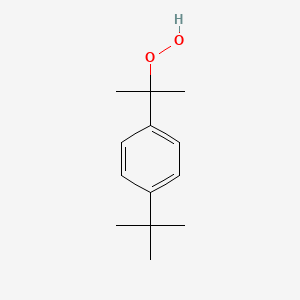
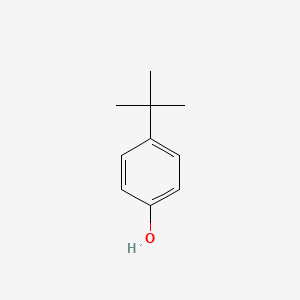
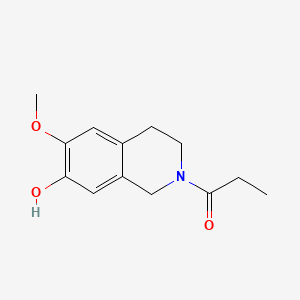


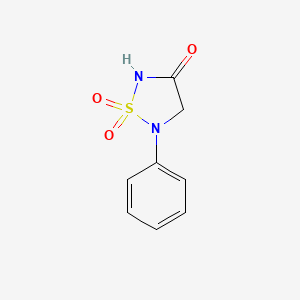
![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)
